7-(3-fluorophenyl)-3-(4-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one
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Overview
Description
7-(3-Fluorophenyl)-3-(4-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one is a complex organic compound characterized by its thieno[3,2-d]pyrimidinone core structure, which is substituted with a 3-fluorophenyl group and a 4-methylbenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(3-fluorophenyl)-3-(4-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one typically involves multiple steps, starting with the construction of the thieno[3,2-d]pyrimidinone core. One common approach is the cyclization of appropriate thiophene derivatives with amidines under acidic conditions. The fluorophenyl and methylbenzyl groups are then introduced through subsequent substitution reactions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow chemistry to ensure efficiency and consistency. The use of catalysts and optimized reaction conditions can help achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions may use hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines or alcohols, under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of reduced derivatives, such as amines or alcohols.
Substitution: Formation of substituted thieno[3,2-d]pyrimidinones with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 7-(3-fluorophenyl)-3-(4-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: This compound has shown promise in medicinal chemistry, where it may be explored for its therapeutic potential. It could be used as a lead compound for the development of new drugs targeting various diseases.
Industry: In industry, this compound can be utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism by which 7-(3-fluorophenyl)-3-(4-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one exerts its effects depends on its molecular targets and pathways involved. For example, if used as a drug, it may interact with specific enzymes or receptors in the body, leading to a biological response. The exact mechanism would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Thieno[3,2-d]pyrimidinone derivatives: These compounds share a similar core structure but differ in their substituents.
Fluorophenyl derivatives: Compounds containing fluorophenyl groups in different positions or with different substituents.
Uniqueness: 7-(3-Fluorophenyl)-3-(4-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one is unique due to its specific combination of fluorophenyl and methylbenzyl groups, which can impart distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
7-(3-fluorophenyl)-3-[(4-methylphenyl)methyl]thieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN2OS/c1-13-5-7-14(8-6-13)10-23-12-22-18-17(11-25-19(18)20(23)24)15-3-2-4-16(21)9-15/h2-9,11-12H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJZTUGAQRZEMNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=NC3=C(C2=O)SC=C3C4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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